molecular formula C15H15NO B1249525 Navenone A CAS No. 62695-67-4

Navenone A

Cat. No. B1249525
CAS RN: 62695-67-4
M. Wt: 225.28 g/mol
InChI Key: MJNYHZWCFFQCRW-ZUFLRRBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Navenone A is a member of pyridines.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : Navenone A, a polyene natural product, can be synthesized using various chemical reactions. A study demonstrated the use of hot water as a catalyst to promote the 1,n-rearrangement of allylic alcohols, an important step in the synthesis of polyene compounds like Navenone B, closely related to Navenone A (Li, Wang, & Qu, 2014).

Biological and Ecological Roles

  • Alarm Pheromones in Marine Life : Navenone A plays a role in the marine ecosystem. When the marine opisthobranch Navanax inermis is threatened, it secretes a mixture including Navenone A into its slime trail. This compound acts as an alarm pheromone, triggering an avoidance response in other Navanax individuals, indicating the presence of predators (Sleeper, Paul, & Fenical, 2004).

Applications in Natural Product Chemistry

  • Natural Product Chemistry : Navenone A's structural features make it an interesting subject in the field of natural product chemistry. Studies have focused on creating synthetic routes for polyene natural products, leveraging reactions like Sn/Li exchange in conjugated trienes and tetraenes. These methods have potential applications in synthesizing various natural compounds, including those related to Navenone A (Burghart & Brückner, 2011).

Contributions to Synthetic Methodology

  • Synthetic Methodology Development : The study of compounds like Navenone A has contributed to the development of new synthetic methodologies. For instance, the generation of donor RhII carbenes through decarbenation has enabled improved cyclopropanation sequences and the synthesis of allylsilanes. These methodologies were applied in the total synthesis of Navenone B and C, showcasing the utility of studying Navenone A in advancing synthetic chemistry (Mato & Echavarren, 2019).

properties

CAS RN

62695-67-4

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

(3E,5E,7E,9E)-10-pyridin-3-yldeca-3,5,7,9-tetraen-2-one

InChI

InChI=1S/C15H15NO/c1-14(17)9-6-4-2-3-5-7-10-15-11-8-12-16-13-15/h2-13H,1H3/b4-2+,5-3+,9-6+,10-7+

InChI Key

MJNYHZWCFFQCRW-ZUFLRRBNSA-N

Isomeric SMILES

CC(=O)/C=C/C=C/C=C/C=C/C1=CN=CC=C1

SMILES

CC(=O)C=CC=CC=CC=CC1=CN=CC=C1

Canonical SMILES

CC(=O)C=CC=CC=CC=CC1=CN=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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